2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid

PTP inhibition phosphotyrosine mimetic fluorine-mediated potency

The compound 2-amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid, universally designated as F₂Pmp or phosphonodifluoromethyl phenylalanine, is a synthetic, non-hydrolyzable amino acid that serves as a phosphotyrosine (pTyr) mimetic. Originally conceived to overcome the intrinsic lability of the phosphate ester bond in native pTyr residues toward protein-tyrosine phosphatases (PTPs), F₂Pmp features a hydrolytically stable difluoromethylene phosphonate moiety that is resistant to enzymatic cleavage while retaining the key hydrogen-bonding and electrostatic features of the phosphoryl group.

Molecular Formula C10H12F2NO5P
Molecular Weight 295.18 g/mol
Cat. No. B14073552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid
Molecular FormulaC10H12F2NO5P
Molecular Weight295.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)P(=O)(O)O
InChIInChI=1S/C10H12F2NO5P/c11-10(12,19(16,17)18)7-3-1-6(2-4-7)5-8(13)9(14)15/h1-4,8H,5,13H2,(H,14,15)(H2,16,17,18)
InChIKeyHRDUMKHDIFUQGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic Acid (F₂Pmp): A Phosphatase-Stable Phosphotyrosine Mimetic for Signal Transduction Research and Inhibitor Development


The compound 2-amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid, universally designated as F₂Pmp or phosphonodifluoromethyl phenylalanine, is a synthetic, non-hydrolyzable amino acid that serves as a phosphotyrosine (pTyr) mimetic . Originally conceived to overcome the intrinsic lability of the phosphate ester bond in native pTyr residues toward protein-tyrosine phosphatases (PTPs), F₂Pmp features a hydrolytically stable difluoromethylene phosphonate moiety that is resistant to enzymatic cleavage while retaining the key hydrogen-bonding and electrostatic features of the phosphoryl group . It has been widely incorporated into peptides and peptidomimetics targeting PTPs, SH2 domains, and other phosphotyrosine-binding modules, establishing itself as a foundational tool in both academic signal transduction research and pharmaceutical PTP inhibitor design programs.

Why 2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic Acid Cannot Be Replaced by Simpler Phosphotyrosine Mimetics


Despite the availability of multiple phosphotyrosine mimetics—including native phosphotyrosine (pTyr), phosphonomethyl phenylalanine (Pmp), and various monoanionic surrogates—F₂Pmp delivers a unique combination of hydrolytic stability, enhanced binding affinity, and programmable selectivity that is not recapitulated by any single structural analog . Substitution of F₂Pmp with Pmp results in up to 1,000-fold loss in inhibitory potency against PTP1 , while native pTyr-containing peptides are rapidly dephosphorylated in cellular contexts, rendering them ineffective for whole-cell studies . The difluoromethylene group not only confers metabolic stability but also modulates the phosphonate pKa and introduces fluorine-mediated hydrogen bonds that are absent in non-fluorinated analogs, fundamentally altering target engagement.

Quantitative Comparative Evidence for 2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic Acid vs. Its Closest Analogs


F₂Pmp-Containing Peptide Exhibits 1,000-Fold Greater PTP1 Inhibitory Potency Than the Pmp-Containing Counterpart

A direct head-to-head comparison demonstrated that replacement of the phosphonomethyl group in Pmp with the difluorophosphonomethyl group of F₂Pmp, within an otherwise identical peptide scaffold, increased inhibitory potency against the protein-tyrosine phosphatase PTP1 by approximately 1,000-fold. The F₂Pmp-bearing peptide achieved sub-nanomolar affinity, whereas the Pmp analog was substantially weaker . This dramatic difference is attributed to fluorine-mediated hydrogen bonding interactions that mimic the phosphate ester oxygen of native pTyr, combined with a favorable shift in the phosphonate pKa₂ .

PTP inhibition phosphotyrosine mimetic fluorine-mediated potency

Tripeptide Glu-F2Pmp-F2Pmp Achieves 100-Fold Selectivity for PTP1B Over Other PTP Subtypes

A systematic screen of F₂Pmp-containing peptides against a panel of PTPs (PTP1B, CD45, PTPβ, LAR, SHP-1) identified the tripeptide Glu-Phe(CF₂P)-Phe(CF₂P) as a potent and highly selective PTP1B inhibitor with an IC₅₀ of 40 nM, which was at least 100-fold lower than its IC₅₀ values against the other PTPs tested . A related tripeptide, Pro-Phe(CF₂P)-Phe(CF₂P), showed a distinct selectivity profile: most potent against PTPβ (IC₅₀ = 200 nM) and inhibited PTP1B with an IC₅₀ of 300 nM . In a separate cellular study, an F₂Pmp-bearing inhibitor showed an IC₅₀ of 180 nM for PTP1B versus 10 mM for PTPα—a >55,000-fold selectivity window in vitro that was functionally recapitulated in insulin-stimulated GLUT4 translocation assays in rat adipose cells .

PTP subtype selectivity PTP1B selective inhibitor design

F₂Pmp Is Completely Resistant to Cellular Phosphatases, Unlike Native Phosphotyrosine

Native pTyr-containing peptides are rapidly dephosphorylated by cellular PTPs, severely limiting their utility in whole-cell systems . F₂Pmp was specifically designed to replace the labile phosphate ester oxygen with a difluoromethylene group, rendering it entirely resistant to PTP-catalyzed hydrolysis while preserving the capacity to engage SH2 domains and PTP active sites . Experimental studies confirm that F₂Pmp-bearing peptides remain intact indefinitely in the presence of active phosphatases, enabling sustained inhibition of intracellular signaling pathways that is unachievable with pTyr-based controls . This hydrolytic stability has been directly exploited to reverse PTP1B-mediated insulin resistance in cellular models, where pTyr-containing peptides show no effect due to rapid degradation .

hydrolytic stability phosphatase resistance cellular signaling

F₂Pmp Enhances SH2 Domain Binding Affinity and Selectivity Relative to Pmp and Native pTyr

In a defined cyclic hexapeptide scaffold (Gly-Xxx-Val-Pro-Met-Leu), the identity of Xxx determined binding potency to the p85 PI 3-kinase C-terminal SH2 domain with the rank order: F₂Pmp (ID₅₀ = 2.2 µM) > Pmp (ID₅₀ = 5.2 µM) > pTyr (ID₅₀ = 1.0 µM, but note pTyr is labile), while Tyr was inactive (ID₅₀ >500 µM) . This demonstrates that F₂Pmp provides a 2.4-fold improvement in SH2 binding over Pmp and approaches the affinity of native pTyr while retaining complete phosphatase resistance. In a separate study with SHP-2, F₂Pmp-containing peptides showed slightly enhanced PTPase stimulation compared to Pmp analogs, consistent with higher SH2 domain affinity . Furthermore, incorporation of F₂Pmp versus phosphono-phenylalanine into SH2-targeted ligands differentially modulated selectivity between Src and Abl SH2 domains, demonstrating that the difluoromethylene group provides a tunable selectivity handle not available with non-fluorinated phosphonate mimetics .

SH2 domain binding affinity signal transduction

X-Ray Crystallography Reveals Unique Binding Mode of F₂Pmp at the PTP1B Active Site and a Previously Unrecognized Secondary Binding Pocket

Crystal structures of PTP1B in complex with F₂Pmp-containing inhibitors have provided atomic-level insights that are unavailable for non-fluorinated mimetics. The X-ray structure of PTP1B bound to a difluorophosphonomethyl naphthalene inhibitor (2.3 Å resolution) revealed that the pro-R α-fluorine forms a hydrogen bond with Phe182, an interaction that cannot occur with Pmp . Additionally, a crystal structure of the bisphosphonate inhibitor BzN-EJJ-amide (bearing two F₂Pmp moieties) in complex with PTP1B at 2.5 Å resolution uncovered an alternative binding mode where the second F₂Pmp moiety occupies a site proximal to Arg47, distinct from the previously identified secondary aryl phosphate site demarcated by Arg24 and Arg254 . This structural information has directly guided the design of more potent and selective PTP1B inhibitors.

X-ray crystallography PTP1B bisphosphonate binding mode

F₂Pmp Serves as the Core Scaffold for Patented PTP-MEG2 Inhibitors with 18-Fold Selectivity Over a 21-PTP Panel

A focused library built around the F₂Pmp moiety yielded a potent PTP-MEG2 inhibitor with a Kᵢ of 34 nM and at least 18-fold selectivity over a panel of 21 PTPs . This work formed the basis of U.S. Patent 9,340,574, which claims novel PTP inhibitor compounds synthesized from F₂Pmp and their use for treating diseases associated with inappropriate PTP activity, including type 2 diabetes . The patent explicitly teaches that F₂Pmp is the preferred phosphotyrosine mimetic for achieving both potency and selectivity, distinguishing it from earlier, less selective PTP inhibitor scaffolds based on non-fluorinated phosphonates.

PTP-MEG2 type 2 diabetes selective inhibitor patent

High-Impact Application Scenarios for 2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic Acid Based on Quantitative Evidence


Development of Potent, Selective PTP1B Inhibitors for Diabetes and Obesity Research

The demonstrated 100-fold selectivity of F₂Pmp-containing tripeptides for PTP1B over other PTP subtypes, combined with the ability to reverse insulin resistance in cellular models , positions F₂Pmp as the essential starting material for constructing PTP1B-targeted chemical probes and lead compounds. Procurement of F₂Pmp enables structure-activity relationship (SAR) campaigns that leverage the 1,000-fold potency advantage over Pmp to explore chemical space around a high-affinity core scaffold.

Phosphatase-Resistant SH2 Domain Probes for Intracellular Signaling Studies

F₂Pmp's unique combination of complete phosphatase stability and high-affinity SH2 domain binding (ID₅₀ = 2.2 µM in p85 SH2 assays, 2.4-fold better than Pmp ) makes it the reagent of choice for developing cellular probes that interrogate SH2-mediated protein-protein interactions without degradation artifacts. This is particularly critical for studying signaling pathways where sustained target engagement is required, such as SHP-2 regulation in cancer .

Structure-Guided Design of Non-Peptide PTP Inhibitors Using F₂Pmp as a Pharmacophoric Template

The availability of high-resolution X-ray crystal structures of F₂Pmp-containing ligands bound to PTP1B provides a structural roadmap for fragment-based and structure-guided design of non-peptide inhibitors. The fluorine-mediated hydrogen bond to Phe182 and the alternative binding mode near Arg47 represent design features that are inaccessible with non-fluorinated mimetics, enabling rational elaboration toward drug-like molecules with improved potency and selectivity.

Pharmaceutical Patent Prosecution and Lead Optimization for Metabolic Disease Targets

The issuance of U.S. Patent 9,340,574 specifically claiming F₂Pmp-derived PTP inhibitors with 18-fold selectivity over a 21-PTP panel establishes F₂Pmp as an enabling building block for compositio-matter and method-of-use patent filings. Organizations procuring F₂Pmp for internal drug discovery programs benefit from a well-precedented intellectual property landscape that supports novel inhibitor development for type 2 diabetes and related metabolic disorders.

Quote Request

Request a Quote for 2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.